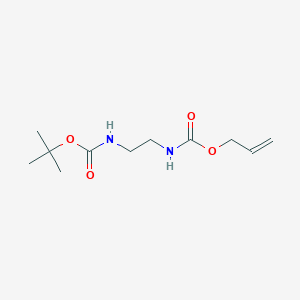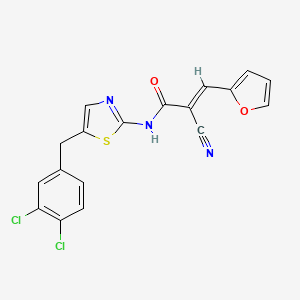
(E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related cyanoacrylamide derivatives, including (E)-2-cyano-3-(furan-2-yl) acrylamide, has been explored through green chemistry approaches. One notable method involves microwave radiation and the use of filamentous fungi for ene-reduction, yielding compounds with unique stereogenic centers. This process highlights the efficiency and eco-friendliness of microbial biocatalysis in organic synthesis (Jimenez et al., 2019).
Molecular Structure Analysis
The molecular structure of similar acrylamide derivatives has been determined using techniques like NMR spectroscopy and single-crystal X-ray diffraction. These methods provide detailed insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions (Kariuki et al., 2022).
Chemical Reactions and Properties
Cyanoacrylamide compounds have shown to undergo various chemical reactions, including ene-reduction and tautomerization. The ene-reduction by fungi is particularly interesting, leading to the formation of compounds with a CN-bearing stereogenic center, demonstrating the compounds' versatile reactivity and potential for generating stereospecific products (Jimenez et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of cyanoacrylamide derivatives can be influenced by their molecular structure. X-ray diffraction data of related compounds provide insights into their crystalline nature and potential solid-state behaviors, which are essential for material science applications (Sandoval et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents and stability under different conditions, are pivotal for understanding the utility of (E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide derivatives. Studies show these compounds can undergo a range of reactions, offering a pathway to diverse derivatives with potential biological or material applications (Chandrappa et al., 2009).
科学的研究の応用
Green Organic Chemistry Synthesis
The compound has been utilized in green organic chemistry synthesis. A study by Jimenez et al. (2019) reports its synthesis under microwave radiation. This process involved the use of filamentous marine and terrestrial-derived fungi for ene-reduction, leading to the production of (R)-2-cyano-3-(furan-2-yl) propanamide with high isolated yield and enantiomeric excess. The study highlights the compound's potential in sustainable and environmentally friendly chemical synthesis processes (Jimenez et al., 2019).
Cytotoxic Agents in Cancer Research
Tarleton et al. (2013) explored the compound as part of a focused library development for cytotoxic agents against cancer. This research found that analogues of the compound demonstrated broad-spectrum cytotoxicity and significant potency enhancements, indicating its potential application in the development of new anticancer drugs (Tarleton et al., 2013).
Herbicidal Activity
Wang et al. (2004) investigated derivatives of the compound for their herbicidal activity. The study identified that these compounds showed effective herbicidal activities, suggesting the potential of (E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide derivatives as novel class of herbicides (Wang et al., 2004).
特性
IUPAC Name |
(E)-2-cyano-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2S/c19-15-4-3-11(7-16(15)20)6-14-10-22-18(26-14)23-17(24)12(9-21)8-13-2-1-5-25-13/h1-5,7-8,10H,6H2,(H,22,23,24)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHVJGINEAWQLC-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(furan-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2484415.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484416.png)
![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2484418.png)
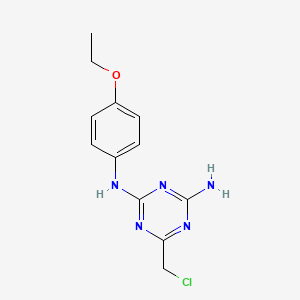

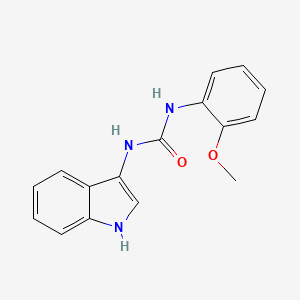
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2484427.png)
![methyl 4-{[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2484428.png)

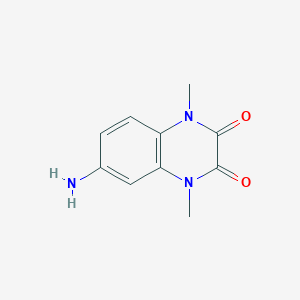
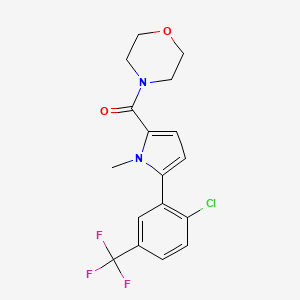
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B2484435.png)

